molecular formula C11H17NO B1289880 1-Amino-2-phenylpentan-2-ol CAS No. 100054-37-3

1-Amino-2-phenylpentan-2-ol

Cat. No.: B1289880
CAS No.: 100054-37-3
M. Wt: 179.26 g/mol
InChI Key: CUQIXSHMVVABAI-UHFFFAOYSA-N
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Description

1-Amino-2-phenylpentan-2-ol is a chiral amino alcohol of significant interest in organic and medicinal chemistry research. This compound features both amino and hydroxyl functional groups on a carbon backbone adjacent to a phenyl ring, making it a valuable scaffold for synthesizing more complex molecules and exploring structure-activity relationships. As a structural analog of other bioactive amino alcohols, it serves as a versatile building block in synthetic chemistry. Researchers utilize this chiral amino alcohol in the development of novel pharmaceutical compounds. Amino alcohols with structural similarities, such as homophenylalaninylmethane, have been investigated for their interaction with biological targets like cathepsin F, suggesting potential research applications in protease inhibition . Its molecular structure, which includes a phenyl group and multiple rotatable bonds, contributes to its properties as a potential pharmacophore . Available data on closely related compounds, such as 1-amino-4-phenylpentan-2-ol and 1-amino-5-phenylpentan-2-ol, indicate that this class of molecules typically requires careful handling and storage at low temperatures (e.g., 4°C) . Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIXSHMVVABAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629408
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-37-3
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-phenylpentan-2-ol in laboratory settings?

  • Methodology : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-phenylpentan-2-one) using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a halogenated alcohol intermediate (e.g., 2-chloro-2-phenylpentanol) with ammonia under controlled pH and temperature may yield the target compound. Ensure inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR (e.g., characteristic peaks for -NH2 and -OH groups) and mass spectrometry .

Q. How can researchers ensure the purity of this compound following synthesis?

  • Methodology : Purify crude products using recrystallization (e.g., ethanol/water solvent system) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Assess purity via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .
  • Troubleshooting : If impurities persist, consider distillation under reduced pressure (for volatile byproducts) or derivatization (e.g., acetylation of the amine group) to enhance separation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6) will show signals for the phenyl group (δ 7.2–7.4 ppm), hydroxyl proton (δ 4.8–5.2 ppm), and amine protons (δ 1.5–2.5 ppm).
  • IR : Look for O-H (~3200–3500 cm1^{-1}) and N-H (~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak at m/z = 180.2 (C11_{11}H17_{17}NO+^+) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodology : Use chiral catalysts (e.g., enantioselective organocatalysts) or chiral resolving agents (e.g., tartaric acid derivatives) to isolate specific enantiomers. For example, asymmetric reductive amination with a chiral ligand (e.g., BINAP) can favor one stereoisomer.
  • Analysis : Confirm enantiomeric excess via chiral HPLC or polarimetry .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodology :

  • Log P (Octanol-Water Partition Coefficient) : Predict using software like ACD/LogP or DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Compare with experimental shake-flask method results .
  • Solubility : Apply COSMO-RS simulations to estimate solubility in various solvents. Validate with experimental saturation concentration assays .

Q. How should researchers address contradictory solubility data in different solvent systems for this compound?

  • Methodology :

Reproduce experiments under standardized conditions (e.g., 25°C, controlled humidity).

Use UV-Vis spectroscopy to quantify solubility via calibration curves.

Analyze discrepancies using principal component analysis (PCA) to identify solvent parameters (e.g., polarity, H-bonding capacity) influencing solubility trends .

Safety and Handling

Q. What are the critical safety precautions when handling this compound in a laboratory setting?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb spills with cellulose-based materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Dispose of waste via approved chemical disposal protocols .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of synthetic yields for this compound?

  • Methodology :

  • Conduct triplicate syntheses under identical conditions.
  • Apply statistical analysis (e.g., ANOVA) to assess variability.
  • Use control experiments (e.g., varying catalyst loading) to identify critical parameters affecting yield .

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